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Cat. No.: B103027

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriphenylsilane, a member of the organosilane family, is a versatile reagent in organic
synthesis. Its unique chemical properties, stemming from the presence of both an allyl group
and three phenyl rings attached to a central silicon atom, make it a valuable tool for the
formation of carbon-carbon bonds and the introduction of the allyl moiety into various molecular
frameworks. This technical guide provides a comprehensive overview of the chemical
properties, structure, and reactivity of allyltriphenylsilane, with a focus on its potential
applications in synthetic chemistry and drug development.

Chemical and Physical Properties

Allyltriphenylsilane is a white solid at room temperature.[1] A summary of its key chemical
and physical properties is presented in the table below.
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Property Value Reference(s)
Molecular Formula C21H20Si [2]
Molecular Weight 300.48 g/mol [2]
Melting Point 87-90 °C [1]
Boiling Point 380.4 °C at 760 mmHg [3]
Density 1.03 g/cm3 [3]
Appearance White Solid [1]
CAS Number 18752-21-1 [2]

Molecular Structure

The structure of allyltriphenylsilane consists of a central silicon atom tetrahedrally bonded to
three phenyl groups and one allyl group. The IUPAC name for this compound is triphenyl(prop-
2-en-1-yl)silane.[2]

Molecular Structure of Allyltriphenylsilane

While a specific crystal structure determination for allyltriphenylsilane is not readily available
in the Cambridge Structural Database (CSD), the tetrahedral geometry around the silicon atom
is the expected and accepted conformation.[3][4][5][6] Bond lengths and angles would be
typical for Si-C and C-C single and double bonds.

Experimental Protocols
Synthesis of Allyltriphenylsilane via Grighard Reaction

A common method for the synthesis of allyltriphenylsilane involves the reaction of a Grignard
reagent, allylmagnesium bromide, with triphenylsilyl chloride.[7][8][9]

Materials:
e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
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Allyl bromide
Triphenylsilyl chloride
Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer, add magnesium turnings.

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

A solution of allyl bromide in the same anhydrous solvent is added dropwise from the
dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically
initiated with a small crystal of iodine if it does not start spontaneously.

Once the Grignard reagent formation is complete (indicated by the consumption of
magnesium), the reaction mixture is cooled in an ice bath.

A solution of triphenylsilyl chloride in the same anhydrous solvent is then added dropwise to
the Grignard reagent.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for several hours.

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride
solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude product.

Purification of Allyltriphenylsilane
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The crude allyltriphenylsilane can be purified by recrystallization or column chromatography.
Recrystallization:

Solvent Selection: A suitable solvent for recrystallization is one in which allyltriphenylsilane
is soluble at high temperatures but sparingly soluble at room temperature. A mixed solvent
system, such as ethanol/water or hexane/ethyl acetate, may also be effective.

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble
impurities are present, the hot solution should be filtered. Allow the solution to cool slowly to
room temperature, followed by cooling in an ice bath to induce crystallization. The purified
crystals are then collected by vacuum filtration and washed with a small amount of cold
solvent.[10]

Column Chromatography:
Stationary Phase: Silica gel is a commonly used stationary phase.[11][12][13]

Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in
a low polarity ratio (e.g., 9:1), is typically effective for eluting the product.

Procedure: A slurry of silica gel in the chosen eluent is packed into a chromatography
column. The crude product is dissolved in a minimal amount of a suitable solvent and loaded
onto the top of the column. The eluent is then passed through the column, and fractions are
collected and analyzed (e.g., by TLC) to isolate the pure allyltriphenylsilane.[11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum of allyltriphenylsilane will show characteristic signals
for the allyl and phenyl protons. The allyl protons will appear as multiplets in the olefinic and
aliphatic regions of the spectrum. The phenyl protons will typically appear as a complex
multiplet in the aromatic region.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the allyl
group and the phenyl rings.[14][15][16]
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Gas Chromatography-Mass Spectrometry (GC-MS):

¢ GC Conditions: A non-polar capillary column is suitable for the separation of
allyltriphenylsilane. The injector and detector temperatures should be set appropriately to
ensure volatilization without decomposition.

e MS Fragmentation: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of allyltriphenylsilane. The fragmentation pattern will likely involve the
loss of the allyl group and phenyl groups, providing structural confirmation.[17][18][19][20]

Reactivity and Applications in Organic Synthesis

The reactivity of allyltriphenylsilane is dominated by the allyl group, which can act as a
nucleophile in the presence of a Lewis acid. This reactivity is central to the Hosomi-Sakurai
reaction.[21][22][23]

The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves
the reaction of an allylsilane with an electrophile, typically a carbonyl compound, in the
presence of a Lewis acid catalyst.[21][22][23]

Hosomi-Sakurai Reaction Workflow

Lewis Acid

B-Silyl Carbocation
(e.g., TiCla) i

Intermediate

Nucleophilic Attack -

Allyltriphenylsilane + Desilylation .
Electrophile (e.g., Aldehyde) = Homoallylic Alcohol

Click to download full resolution via product page
Workflow of the Hosomi-Sakurai Reaction

Mechanism:

e The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to the
carbonyl oxygen, making the carbonyl carbon more electrophilic.
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o The 1t-electrons of the allyl group of allyltriphenylsilane attack the activated carbonyl
carbon, forming a new carbon-carbon bond. This results in the formation of a (3-silyl
carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation
(the B-silicon effect).[21]

o The triphenylsilyl group is then eliminated, typically through reaction with a nucleophile or
solvent, leading to the formation of a double bond and yielding the homoallylic alcohol
product after workup.[22]

Experimental Protocol for Hosomi-Sakurai Reaction with Benzaldehyde:

o Materials: Benzaldehyde, allyltriphenylsilane, titanium tetrachloride (TiCls), anhydrous
dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

e Procedure: To a solution of benzaldehyde in anhydrous DCM at -78 °C under an inert
atmosphere, add TiCls dropwise. Stir the mixture for a few minutes, then add a solution of
allyltriphenylsilane in anhydrous DCM dropwise. Allow the reaction to proceed at -78 °C for
a specified time, then quench the reaction by adding a saturated agueous sodium
bicarbonate solution. After warming to room temperature, the mixture is extracted with DCM,
the organic layers are combined, dried, and concentrated. The product, a homoallylic
alcohol, can be purified by column chromatography.[22]

Relevance to Drug Development

While there is no direct evidence of allyltriphenylsilane being used as a therapeutic agent
itself, its importance in organic synthesis makes it a relevant tool for drug discovery and
development.

Synthesis of Complex Molecules: The Hosomi-Sakurai reaction and other reactions involving
allylsilanes are employed in the total synthesis of natural products, many of which serve as
lead compounds in drug discovery.[24][25][26][27] The ability to stereoselectively introduce an
allyl group is crucial for building the complex carbon skeletons of these molecules.

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: Allyltriphenylsilane can
be used to synthesize a variety of analogues of a lead compound.[28][29] By modifying the
structure of a biologically active molecule and evaluating the effect on its activity, researchers
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can identify the key structural features required for therapeutic efficacy. This process is
fundamental to optimizing lead compounds into viable drug candidates.

Potential for Biological Activity: While specific studies on the biological activity of
allyltriphenylsilane are lacking, some organosilicon compounds have been investigated for
their genotoxic potential.[1] Further research is needed to determine if allyltriphenylsilane
possesses any inherent biological activity or cytotoxicity.[30][31][32] There is also growing
interest in how various chemical compounds, including phytochemicals, can modulate cellular
signaling pathways, such as the MAPK pathway, which are often dysregulated in diseases like
cancer.[33][34][35][36][37] However, no studies have specifically linked allyltriphenylsilane to
the modulation of these pathways.

Conclusion

Allyltriphenylsilane is a valuable reagent in organic synthesis, primarily utilized for the
nucleophilic addition of an allyl group to various electrophiles via the Hosomi-Sakurai reaction.
Its chemical properties and reactivity make it a useful tool for the construction of complex
molecules, including those with potential therapeutic applications. While direct biological
activity of allyltriphenylsilane has not been extensively studied, its role in the synthesis of
bioactive compounds and the generation of compound libraries for drug discovery underscores
its importance for researchers in the pharmaceutical sciences. Further investigation into the
potential biological effects of allyltriphenylsilane and other organosilicon compounds may
reveal new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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